
Methyltris(methoxyethoxy)silane
Overview
Description
Methyltris(methoxyethoxy)silane is a trisubstituted organosilane compound characterized by a central silicon atom bonded to one methyl group and three methoxyethoxy (-OCH2CH2OCH3) groups. These compounds share functional similarities, including roles as coupling agents, intermediates in synthesis, or modifiers for surface properties in materials science. The absence of direct data on this compound necessitates a comparative analysis of its closest analogs, leveraging available research on related trisubstituted silanes .
Preparation Methods
Fundamental Reaction Mechanisms
Core Synthesis Pathway
The primary synthesis route for methyltris(methoxyethoxy)silane involves the stepwise substitution of chlorine atoms in methyl trichlorosilane (CH₃SiCl₃) with methoxyethoxy groups (-OCH₂CH₂OCH₃). The reaction proceeds via nucleophilic substitution, where methoxyethanol (HOCH₂CH₂OCH₃) acts as both the nucleophile and solvent . The general reaction scheme is:
This exothermic reaction requires temperature control (40–60°C) to prevent runaway side reactions. Anhydrous conditions are critical, as water hydrolyzes unreacted chlorosilanes into silanols, reducing yield .
Catalytic Acceleration
While the base reaction proceeds without catalysts, tertiary amines like triethylamine (Et₃N) or pyridine are often added to neutralize HCl, shifting the equilibrium toward product formation . Patent data indicates that 1.05–1.10 equivalents of amine per chlorine atom optimize yield while minimizing excess reagent costs.
Industrial-Scale Production Methods
Batch Reactor Process
The conventional batch method involves sequential addition of methoxyethanol to methyl trichlorosilane in a glass-lined reactor. Key parameters include:
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Temperature gradient : Initial cooling to 5°C during methoxyethanol addition, followed by gradual warming to 50°C over 4–6 hours
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Agitation rate : 200–400 RPM to ensure efficient HCl gas evolution
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Reagent purity : Methoxyethanol must contain <0.1% water to prevent hydrolysis
A typical batch yields 92–94% product with 96–97% purity after distillation . Residual chlorosilanes (<0.5%) are removed via vacuum stripping.
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance safety and consistency. In one configuration :
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Methyl trichlorosilane and methoxyethanol are metered at 1:3.2 molar ratio into a static mixer
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The mixture enters a tubular reactor (residence time: 30–45 minutes) with temperature zones:
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Zone 1: 25°C (initial reaction)
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Zone 2: 50°C (completion)
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Gaseous HCl is scrubbed with alkaline solution
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Crude product undergoes thin-film evaporation (120°C, 10 mbar)
This method achieves 95% conversion with 40% reduced energy consumption compared to batch processing.
Process Optimization Strategies
Solvent Selection
While methoxyethanol serves as both reactant and solvent, some protocols add inert solvents like toluene or xylene to improve heat transfer. Comparative data reveals:
Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
None | 5.2 | 92.3 | 96.7 |
Toluene | 4.1 | 93.8 | 97.2 |
Xylene | 3.8 | 94.1 | 97.5 |
Xylene shortens reaction time by 27% but introduces azeotropic distillation challenges during solvent recovery .
Byproduct Management
Major byproducts include:
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Methyl dichlorosilane : Forms if stoichiometry deviates >2%
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Oligomeric siloxanes : Result from partial hydrolysis (controlled by <50 ppm H₂O)
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Chloroethyl ethers : Generated at temperatures >70°C
Advanced plants employ inline FTIR spectroscopy to monitor Cl⁻ concentration, automatically adjusting feed rates when deviations exceed ±0.5%.
Purification and Quality Control
Distillation Protocols
Fractional distillation under reduced pressure (5–15 mmHg) separates the product from unreacted reagents. Optimal conditions:
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First stage : 80–90°C (removes methoxyethanol)
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Second stage : 110–120°C (collects this compound)
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Third stage : 130–140°C (removes high-boiling siloxanes)
Post-distillation purity typically reaches 99.0–99.5%, suitable for electronic-grade applications.
Analytical Characterization
Quality assurance employs:
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29Si NMR : Confirms substitution pattern (δ = -45 to -47 ppm)
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Karl Fischer titration : Verifies moisture content (<100 ppm)
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Chloride ion selective electrode : Ensures Cl⁻ < 50 ppm
Chemical Reactions Analysis
Types of Reactions
Methyltris(methoxyethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application as a coupling agent and in the synthesis of advanced materials .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the Si-O bonds in the presence of water, leading to the formation of silanols.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of new organosilicon compounds.
Major Products
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds. These products are valuable in the production of coatings, adhesives, and composite materials .
Scientific Research Applications
Methyltris(methoxyethoxy)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyltris(methoxyethoxy)silane involves its ability to form strong covalent bonds with both inorganic and organic substrates. This is achieved through the hydrolysis of its methoxy groups to form silanols, which can then condense with hydroxyl groups on the substrate surface. This process enhances the interfacial adhesion and compatibility of composite materials .
Comparison with Similar Compounds
The following table summarizes key properties, applications, and safety profiles of structurally related trisubstituted silanes, based on evidence from peer-reviewed studies and technical reports:
Key Comparative Insights:
Functional Groups and Reactivity :
- Vinyltris(2-methoxyethoxy)silane and Methyltris(trimethylsiloxy)silane differ in substituents: the former has methoxyethoxy groups (enhancing hydrophilicity and substrate adhesion), while the latter has trimethylsiloxy groups (imparting thermal stability and hydrophobicity) .
- Methyltris(methylisobutylketoxime)silane contains ketoxime groups, enabling its role as a cross-linker in polymer matrices .
Applications: Vinyltris(2-methoxyethoxy)silane is critical in SiO2 surface modification, improving nanoparticle dispersion in coatings and composites . Methyltris(trimethylsiloxy)silane is used in thermal studies of polysiloxanes and has been identified in fermented beverages, though its role there remains unclear .
Safety and Handling :
- Vinyltris(2-methoxyethoxy)silane and Methyltris(methylisobutylketoxime)silane are classified as hazardous, requiring strict PPE protocols .
- Methyltris(trimethylsiloxy)silane poses flammability risks but is less toxic compared to ketoxime-functionalized silanes .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Property | Methyltris(trimethylsiloxy)silane | Vinyltris(2-methoxyethoxy)silane | Methyltris(methylisobutylketoxime)silane |
---|---|---|---|
Molecular Weight (g/mol) | 310.68 | 280.39 | 397.68 |
Boiling Point (°C) | Not reported | 339.1 | Not reported |
Density (g/cm³) | 0.92 | Not reported | Not reported |
Solubility in Water | Insoluble | Insoluble | Insoluble |
Flammability | Combustible | Non-flammable | Flammable |
Biological Activity
Methyltris(methoxyethoxy)silane, also known as Tris(2-methoxyethoxy)methylsilane, is an organosilicon compound with the chemical formula . This compound has garnered attention for its potential biological activities and applications, particularly in materials science and biomedicine. This article explores its biological activity, including metabolism, toxicity, and potential therapeutic uses, supported by data tables and relevant case studies.
This compound is characterized by its hydrolyzable silane structure. Upon exposure to physiological conditions, it undergoes hydrolysis to form 2-methoxyethanol and silanol metabolites. The metabolic pathway of this compound suggests that the systemic toxicity observed is primarily attributed to the 2-methoxyethanol moiety, which is known for its potential toxic effects .
Hydrolysis Reaction
The hydrolysis reaction can be summarized as follows:
This reaction indicates that the compound's biological effects are closely linked to its hydrolytic products.
Acute Toxicity
Acute toxicity studies have demonstrated that this compound exhibits low oral acute toxicity, with a median lethal dose (LD50) greater than 2000 mg/kg body weight in rats. Clinical signs observed included hypoactivity and gastrointestinal disturbances .
Reproductive and Developmental Toxicity
Research indicates that repeated exposure to this silane can lead to significant reproductive and developmental toxicity. In a study where rats were administered varying doses of the compound, adverse effects were noted in body weight and food consumption at higher doses. Notably, effects on the thymus and hematopoietic system were also reported .
Toxicity Study | Dose (mg/kg bw/day) | Observed Effects |
---|---|---|
Acute Oral Toxicity | >2000 | Low toxicity |
Reproductive Study | 250 | Decreased body weight, food consumption |
Hematopoietic Effects | - | Thymus abnormalities |
Genotoxicity
In a mammalian cell gene mutation study, this compound did not induce gene mutations in L5178Y mouse lymphoma cells, suggesting a low genotoxic potential for this compound .
Case Study 1: Effects on Cell Membranes
A study investigating the permeability of this compound metabolites through cellular membranes found that the silanol derivatives can penetrate cell membranes effectively due to their lower molecular weight and hydrophilic nature. This property raises concerns about bioaccumulation in biological systems .
Case Study 2: Application in Drug Delivery Systems
Research has explored the use of this compound as a functional additive in drug delivery systems. Its ability to form stable siloxane networks enhances the encapsulation efficiency of therapeutic agents while maintaining biocompatibility. In vitro studies demonstrated improved drug release profiles compared to traditional carriers .
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for methyltris(methoxyethoxy)silane in laboratory settings?
Methodological Answer:
- Synthesis : this compound can be synthesized via alkoxylation of methyltrichlorosilane with methoxyethoxy alcohols. A protocol for analogous alkylsilanes involves using trialkoxyalkylsilanes as starting materials, with diisopropylamine as a counterion .
- Purification : Isolate the product by vacuum distillation or filtration, depending on solubility. For silane derivatives, evaporation under reduced pressure is effective to remove volatile byproducts .
- Critical Parameters : Control reaction temperature (typically 60–80°C) and stoichiometric ratios to minimize side reactions like hydrolysis. Use anhydrous solvents to prevent silanol formation .
Q. How should researchers safely handle this compound, and what are its GHS hazard classifications?
Methodological Answer:
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Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors; ensure adequate ventilation .
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GHS Classifications :
Hazard Class Signal Word Hazard Statements Acute Toxicity (Oral, Cat. 4) Danger H302: Harmful if swallowed Skin Irritation (Cat. 2) Warning H315: Causes skin irritation
Q. What characterization techniques are essential for verifying the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and Si NMR to confirm substitution patterns and silane backbone integrity. For example, Si NMR peaks for trisubstituted silanes typically appear at –40 to –60 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Monitor Si–O–C (~1100 cm) and Si–CH (~1250 cm) bonds .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ~300–400 for methoxyethoxy derivatives) .
Q. What are the primary research applications of this compound in materials science?
Methodological Answer:
- Crosslinking Agent : Used in silicone rubber and sealants due to its moisture-curing properties. The methoxyethoxy groups hydrolyze to form siloxane networks .
- Polymer Modification : Acts as a co-monomer in methacrylate-based hydrogels for controlled drug release, enhancing hydrophilicity and biocompatibility .
Advanced Research Questions
Q. How can researchers design experiments to study the reactivity of this compound in copolymerization with vinyl monomers?
Methodological Answer:
- Experimental Design :
- Monomer Selection : Pair with vinyl pyrrolidone or methacrylate derivatives to study radical copolymerization kinetics .
- Reactivity Ratios : Use the Mayo-Lewis equation to determine and via H NMR monitoring of monomer consumption .
- Crosslinking Efficiency : Measure gel fraction (%) post-curing to assess silane incorporation .
- Data Analysis : Compare experimental results with computational models (e.g., DFT for bond dissociation energies) .
Q. How can contradictory data on the hydrolytic stability of this compound in different solvents be resolved?
Methodological Answer:
- Controlled Hydrolysis Studies :
- Variables : Test in polar (e.g., water/ethanol) vs. nonpolar (e.g., toluene) solvents. Monitor Si–O–C bond cleavage via FTIR .
- Kinetic Analysis : Use Arrhenius plots to compare activation energies in different media. For example, hydrolysis rates may increase 5-fold in aqueous vs. anhydrous conditions .
- Mitigation Strategies : Add stabilizers (e.g., triethylamine) to slow hydrolysis in polar solvents .
Q. What methodologies optimize the use of this compound in hybrid silane films for corrosion protection?
Methodological Answer:
- Film Fabrication :
- Sol-Gel Process : Mix with GPTMS (3-glycidoxypropyltrimethoxysilane) in ethanol/water (80:20 v/v). Adjust pH to 4–5 with acetic acid for optimal hydrolysis .
- Dip-Coating : Apply to metal substrates at 2 mm/s withdrawal speed; cure at 120°C for 1 hour .
- Performance Testing :
- Electrochemical Impedance Spectroscopy (EIS) : Measure corrosion resistance (charge transfer resistance > 10 Ω·cm indicates effective protection) .
- Contact Angle Analysis : Target hydrophobicity (θ > 100°) to assess moisture barrier efficacy .
Q. How can researchers address batch-to-batch variability in crosslinking efficiency when using this compound?
Methodological Answer:
Properties
IUPAC Name |
tris(2-methoxyethoxy)-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVTFUBQOLTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](C)(OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066292 | |
Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17980-64-2 | |
Record name | 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17980-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyltris(2-methoxyethoxy)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyltris(methoxyethoxy)silane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77102 | |
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Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.082 | |
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